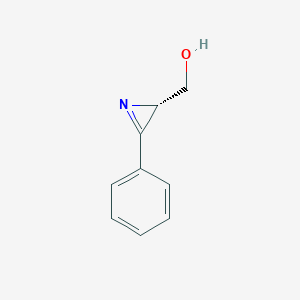
(S)-2-Phenyl-3H-azirine-3-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Phenyl-3H-azirine-3-methanol, commonly known as PAM, is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. PAM is a versatile compound that can be used in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of PAM is complex and varies depending on its application. In the pharmaceutical industry, PAM works by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of certain neurotransmitters, such as acetylcholine, which can improve cognitive function. In the agrochemical industry, PAM works by inhibiting the growth of certain plant pathogens, such as Fusarium oxysporum.
生化和生理效应
The biochemical and physiological effects of PAM vary depending on its application. In the pharmaceutical industry, PAM has been shown to improve cognitive function in animal models of Alzheimer's disease. PAM has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for other neurodegenerative diseases. In the agrochemical industry, PAM has been shown to inhibit the growth of certain plant pathogens, which can improve crop yield and quality.
实验室实验的优点和局限性
One of the main advantages of using PAM in lab experiments is its chiral nature. PAM is a chiral compound, which means that it exists in two enantiomeric forms. This chiral nature makes PAM a valuable tool for studying chiral reactions and for synthesizing new chiral compounds. However, one of the limitations of using PAM in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research on PAM. In the pharmaceutical industry, PAM may have potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. PAM may also have potential as a therapeutic agent for other conditions, such as depression and anxiety. In the agrochemical industry, PAM may have potential as a natural alternative to synthetic pesticides. Additionally, PAM may have potential applications in materials science for the synthesis of new chiral materials with unique properties.
Conclusion:
In conclusion, PAM is a versatile chiral compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. PAM has been extensively studied for its unique properties and potential applications, and there are several potential future directions for research on this compound. While there are some limitations to using PAM in lab experiments, its chiral nature makes it a valuable tool for studying chiral reactions and for synthesizing new chiral compounds.
合成方法
The synthesis of PAM is a complex process that involves several steps. One of the most common methods for synthesizing PAM is through the reaction of phenyl vinyl sulfone with dimethyl azodicarboxylate (DMAD) in the presence of a chiral catalyst. This reaction results in the formation of a chiral aziridine intermediate, which is then treated with sodium borohydride to produce PAM. Other methods for synthesizing PAM include the use of chiral auxiliaries and asymmetric hydrogenation.
科学研究应用
PAM has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, PAM has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. PAM has also been studied for its potential use as an agrochemical due to its ability to inhibit the growth of certain plant pathogens. Additionally, PAM has been used in materials science as a chiral building block for the synthesis of new materials with unique properties.
属性
CAS 编号 |
192370-02-8 |
|---|---|
产品名称 |
(S)-2-Phenyl-3H-azirine-3-methanol |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
[(2S)-3-phenyl-2H-azirin-2-yl]methanol |
InChI |
InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |
InChI 键 |
FERWRXQNBLZZPM-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N[C@@H]2CO |
SMILES |
C1=CC=C(C=C1)C2=NC2CO |
规范 SMILES |
C1=CC=C(C=C1)C2=NC2CO |
同义词 |
2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



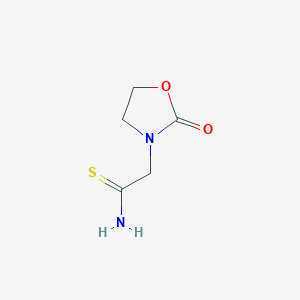
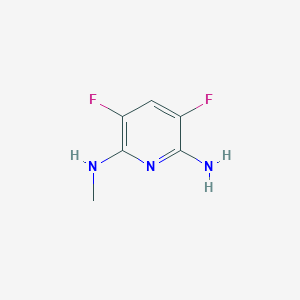
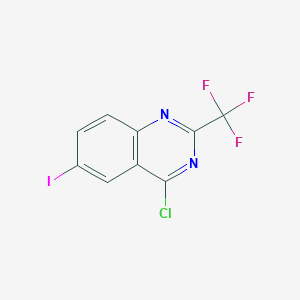
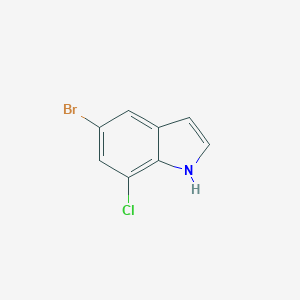
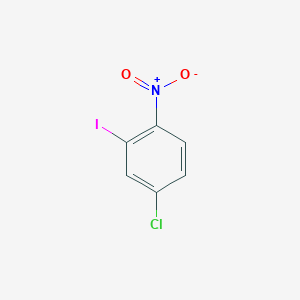
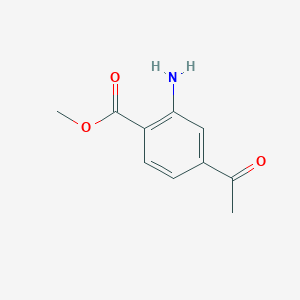
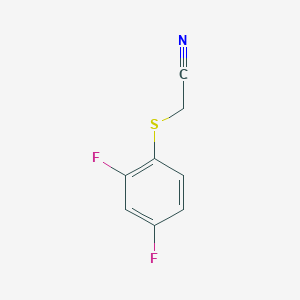
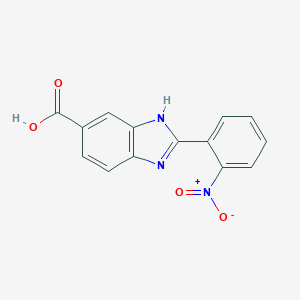
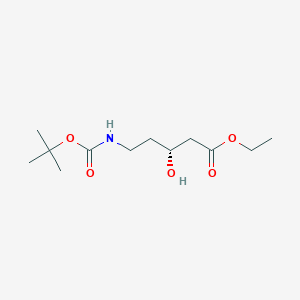
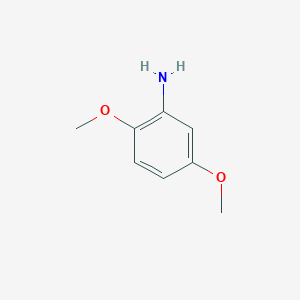
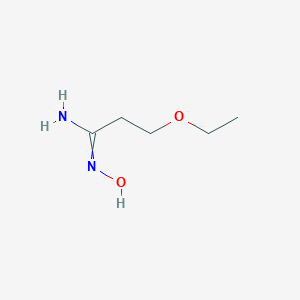
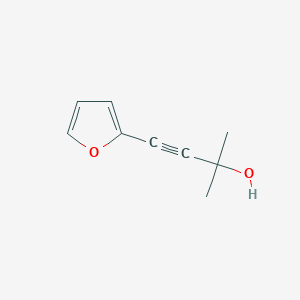
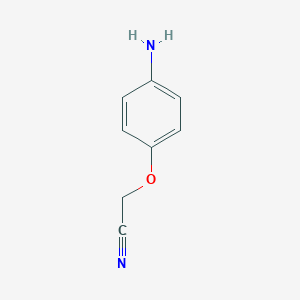
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)